Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZYACWICDRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941050 | |
| Record name | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193629-39-9 | |
| Record name | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-boc-3-bromomethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthetic Strategy
The synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate typically involves two sequential steps:
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Boc Protection of Piperidine : Introduction of the Boc group to the piperidine nitrogen.
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Bromination of the Hydroxymethyl Precursor : Conversion of a 3-hydroxymethyl group to bromomethyl.
Boc Protection
The Boc group is introduced using tert-butyl dicarbonate (Boc₂O) or Boc-Cl in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction is performed in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Example Protocol :
Bromination
The hydroxymethyl group at the 3-position is brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). PBr₃ is preferred for its efficiency, while HBr is used in aqueous or acetic acid conditions for cost-sensitive applications.
Reaction Conditions :
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 4 | 82 |
| THF | 7.52 | 6 | 78 |
| Acetonitrile | 37.5 | 3 | 68 |
Polar aprotic solvents like DCM balance reactivity and selectivity, minimizing side reactions such as Boc group cleavage.
Catalytic Additives
DMAP accelerates Boc protection by acting as a nucleophilic catalyst, reducing reaction time from 24 hours to 6 hours.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance reproducibility and safety:
Purification Techniques
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Liquid-Liquid Extraction : Removes excess PBr₃ using sodium bicarbonate.
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Crystallization : Product is recrystallized from hexane/ethyl acetate (8:2) to ≥98% purity.
Comparative Analysis of Brominating Agents
| Reagent | Cost | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| PBr₃ | High | 4 | 82 | H₃PO₃ |
| HBr/AcOH | Low | 12 | 65 | Acetic acid |
| CBr₄/PPh₃ | Moderate | 6 | 75 | Triphenylphosphine oxide |
PBr₃ offers the best balance of yield and speed, though HBr/AcOH is economically favorable for large-scale batches.
Stereochemical Considerations
The synthesis of enantiomerically pure (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate requires chiral resolution or asymmetric catalysis:
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Chiral Auxiliary Approach : Use of (R)-3-hydroxymethylpiperidine derived from enzymatic resolution.
-
Asymmetric Bromination : Catalyzed by cinchona alkaloids, achieving enantiomeric excess (ee) >90%.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of tert-butyl 3-methylpiperidine-1-carboxylate.
Oxidation: Formation of tert-butyl 3-carboxypiperidine-1-carboxylate.
Scientific Research Applications
Precursor for Drug Synthesis
(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is primarily utilized as a precursor for synthesizing various pharmaceuticals. Notably, it has been employed in the development of selective norepinephrine reuptake inhibitors (SNRIs), which are important in treating conditions such as depression and anxiety. For instance, a study highlighted its role in synthesizing novel 3-arylpiperidines that exhibit SNRI activity.
Key Case Study :
- Study Reference : Yu et al. (2010) demonstrated the synthesis and evaluation of novel compounds derived from this precursor, indicating its potential therapeutic applications.
Synthesis of Biologically Active Compounds
The compound facilitates the synthesis of several biologically active derivatives. One prominent example is its use in creating (2R,4R)-Monatin, a naturally occurring sweet amino acid with potential applications as a low-calorie sweetener. This compound's ability to introduce various functionalities at the 3-position allows for diverse chemical modifications leading to new therapeutic agents.
Materials Science Applications
In addition to its medicinal applications, (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is also explored in materials science for developing new materials due to its unique structural properties. The compound's reactivity can be harnessed to create novel polymers or composite materials with specific functional characteristics.
Synthetic Utility
The bromomethyl group in (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate serves as an excellent reactive handle for various nucleophilic substitution reactions. This enables researchers to introduce different functional groups at the piperidine ring's 3-position, expanding its synthetic utility.
Common Reactions Include:
- Nucleophilic substitution reactions
- Coupling reactions with other molecular entities
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate | Chloromethyl instead of bromomethyl | Less reactive than brominated counterparts |
| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | Same structure but different stereochemistry | Potentially different biological activity |
| (S)-tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | Iodomethyl group | Higher reactivity compared to brominated derivatives |
This table illustrates how (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate stands out due to its balance between reactivity and stability, making it particularly useful in synthetic applications while maintaining favorable biological activity profiles.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromomethyl Group Variation
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6)
- Structural Difference : Bromomethyl group at the 4-position instead of 3.
- Applications : Used in the synthesis of kinase inhibitors (e.g., RMC-5552) and other pharmaceuticals .
- Safety : Similar hazards to the 3-bromomethyl analog, requiring careful handling .
tert-Butyl 3-bromopiperidine-1-carboxylate (CAS 939793-16-5)
Chain-Length Variants: Bromoalkyl Substituents
tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate (CAS 164149-27-3)
- Structural Difference : Ethyl chain between bromine and piperidine.
- Applications : Useful in synthesizing extended carbon frameworks or macrocycles .
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
- Structural Difference : Propyl spacer enhances hydrophobicity and reaction reach.
- Reactivity : Enables multi-step functionalization, such as click chemistry or polymer synthesis.
Functional Group Replacements
tert-Butyl 3-formylpiperidine-1-carboxylate (Compound 8, )
- Structural Difference : Bromomethyl replaced by an aldehyde group.
- Reactivity : Aldehyde enables condensation or nucleophilic addition (e.g., Grignard reactions).
- Applications : Intermediate for synthesizing styryl derivatives (e.g., fluorinated analogs via Wittig reactions) .
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate ()
- Structural Difference : Tetrazole ring replaces bromomethyl.
- Applications : Medicinal chemistry focus vs. the synthetic utility of bromomethyl derivatives .
tert-Butyl 3-(4-tosyl)piperidine-1-carboxylate (3j, )
- Structural Difference : Tosyl group introduces sulfonic acid functionality.
- Reactivity : Participates in ligand-directed C–H arylation, showcasing regioselective catalysis applications.
Reactivity in Alkylation Reactions
Biological Activity
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, also known as Boc-3-bromomethylpiperidine-1-carboxylate, is a synthetic organic compound with significant potential in medicinal chemistry. With the molecular formula and a molecular weight of 278.19 g/mol, this compound features a piperidine ring that is a common structural motif in various bioactive molecules. This article explores its biological activity, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The structure of this compound includes:
- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.
- Tert-butyl Group : Provides steric hindrance and influences the compound's solubility and reactivity.
- Bromomethyl Group : Located at the 3-position, this group is critical for further chemical transformations.
- Carboxylate Functional Group : Positioned at the 1-position, it enhances the compound's reactivity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperidine Derivative : Starting from piperidine, a bromomethylation reaction is performed to introduce the bromomethyl group.
- Esterification : The carboxylic acid is converted into its tert-butyl ester form.
This synthetic route allows for efficient production in laboratory settings and provides a versatile intermediate for further chemical modifications.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, related compounds have been investigated for their biological activities:
- Anticonvulsant Activity : Some piperidine derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting that similar modifications could yield effective treatments for epilepsy.
- Cytotoxicity Studies : Research on structurally analogous compounds has shown promising results against various cancer cell lines, indicating that further exploration of this compound could uncover similar effects.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Boc-piperidine | Piperidine ring with a Boc protecting group | Primarily used in peptide synthesis |
| 3-Bromopiperidine | Bromine at the 3-position of piperidine | Lacks carboxylic acid functionality |
| Tert-butyl 4-bromopiperidine | Bromine at the 4-position of piperidine | Different position of bromination affects reactivity |
| Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate | Chlorine instead of bromine at the 3-position | Different halogen may influence reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing tert-butyl 3-(bromomethyl)piperidine-1-carboxylate?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromination of a piperidine precursor using reagents like in dichloromethane under reflux conditions. Key steps include protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and optimizing stoichiometry to minimize side reactions. Reaction conditions (e.g., 0–20°C in dichloromethane with triethylamine as a base) are critical for controlling regioselectivity .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using (e.g., characteristic peaks at δ 1.45 ppm for Boc group) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas due to potential inhalation hazards .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers. Ensure emergency eyewash stations and spill kits are accessible .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Key Techniques :
- NMR Spectroscopy : confirms the Boc group (δ 155–160 ppm for carbonyl) and bromomethyl substituent (δ 30–35 ppm for CHBr).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., , expected [M+H] = 278.06) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproduct formation?
- Parameter Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Dichloromethane balances reactivity and selectivity .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate bromination steps, reducing reaction time from 24h to 6h .
Q. What strategies resolve contradictions in reported toxicity or stability data?
- Data Reconciliation :
- Cross-reference acute toxicity studies (e.g., LD values from Key Organics) with in vitro assays (e.g., HepG2 cell viability tests) .
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., Boc deprotection under acidic conditions) .
Q. How does the bromomethyl group influence reactivity in downstream applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
